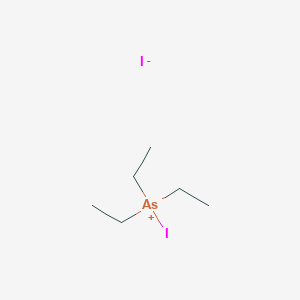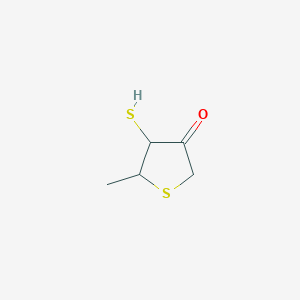
2-Methylthiolan-4-one-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiolan-4-one-3-thiol is a member of the class of tetrahydrothiophenes, characterized by a thiolane ring substituted by a methyl group at position 2 and an oxo group at position 3 . This compound is known for its distinct sulfur-containing structure and is often used as a flavoring agent due to its unique aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiolan-4-one-3-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of thiourea with an alkyl halide in an S_N2 fashion, resulting in an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the use of sodium hydrosulfide with alkyl halides to produce thiols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of self-assembled monolayers (SAMs) of thiols. This process includes immersing a clean gold substrate into a dilute solution of the desired thiol, allowing for the formation of densely packed monolayers .
Chemical Reactions Analysis
Types of Reactions
2-Methylthiolan-4-one-3-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols from disulfides.
Substitution: Formation of thiols from alkyl halides.
Scientific Research Applications
2-Methylthiolan-4-one-3-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylthiolan-4-one-3-thiol involves its interaction with thiol groups in enzymes and proteins. This interaction can inhibit or modify the activity of these enzymes, leading to various biological effects . The compound’s sulfur-containing structure allows it to form stable complexes with metal ions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiolan-3-one: A similar compound with a slightly different structure, lacking the thiol group at position 3.
Tetrahydrothiophene: The parent hydride of 2-Methylthiolan-4-one-3-thiol.
Uniqueness
This compound is unique due to its combination of a thiolane ring, a methyl group, and an oxo group, which imparts distinct chemical and biological properties . Its ability to form stable complexes with metal ions and its role as a flavoring agent further distinguish it from similar compounds .
Properties
CAS No. |
65936-90-5 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
5-methyl-4-sulfanylthiolan-3-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(7)4(6)2-8-3/h3,5,7H,2H2,1H3 |
InChI Key |
XXRXAVULMYKULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CS1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



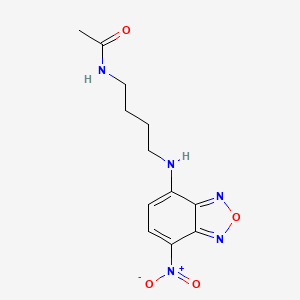
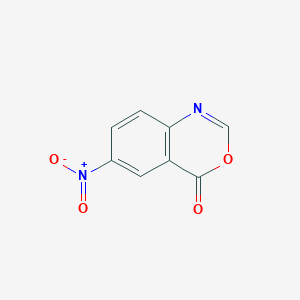
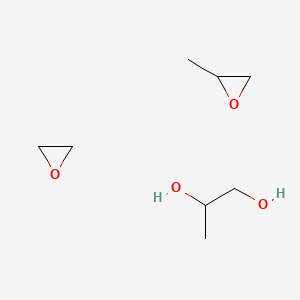
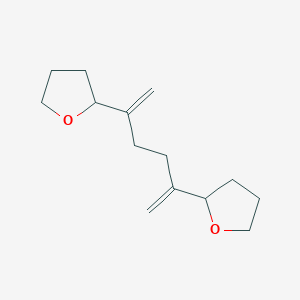
![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
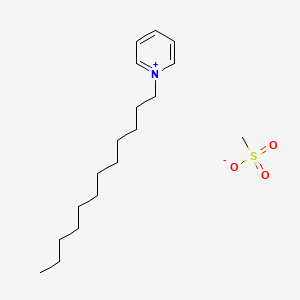
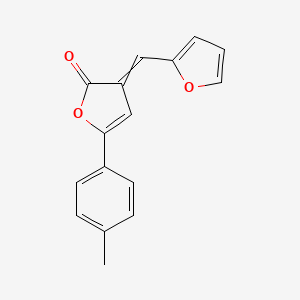
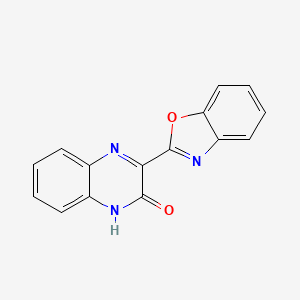

![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
